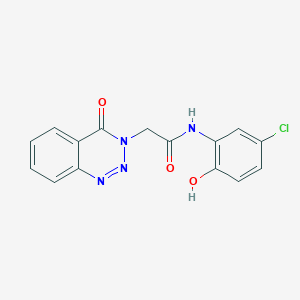

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core linked to a 5-chloro-2-hydroxyphenyl group via an acetamide bridge.

Properties

Molecular Formula |

C15H11ClN4O3 |

|---|---|

Molecular Weight |

330.72 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C15H11ClN4O3/c16-9-5-6-13(21)12(7-9)17-14(22)8-20-15(23)10-3-1-2-4-11(10)18-19-20/h1-7,21H,8H2,(H,17,22) |

InChI Key |

JYNQRUAMZDHSGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Acylation with Chloroacetyl Chloride

Direct Chlorination of Precursor

A hydroxyphenyl intermediate undergoes electrophilic chlorination:

-

Reactants : 2-Hydroxyphenylacetamide derivative, Cl2 gas.

-

Conditions : FeCl3 catalyst, acetic acid, 50°C.

Alternative Routes and Optimization

Use of N-(2-Aminobenzoyl)benzotriazoles

This intermediate facilitates coupling with 1,3-diketones under basic conditions (e.g., tert-BuOK in dioxane).

Microwave-Assisted Synthesis

Accelerated reaction times and improved yields are achieved under microwave irradiation.

Challenges and Solutions

Regioselectivity in Chlorination

To avoid over-chlorination, 5-chloro-2-hydroxybenzoic acid is pre-synthesized via directed ortho-metalation or regioselective substitution.

Stability of Benzotriazine

The 4-oxo group is sensitive to nucleophilic attack. Protective groups (e.g., Boc or methyl esters) are used during coupling steps.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Isatoic Anhydride | High purity, scalable | Harsh acidic conditions |

| Microwave-Assisted | Fast, energy-efficient | Limited scalability |

| Acylation with SOCl2 | High yield, mild conditions | Toxic reagents |

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Data Tables

Research Findings

- Core Heterocycle Influence: Quinazolinone derivatives show promise in tuberculosis and inflammation, while benzotriazinones are associated with pesticidal activity.

- Substituent Effects : Chloro and hydroxyl groups enhance binding through hydrophobic and hydrogen-bonding interactions, respectively. Methoxy or phosphorodithioate groups shift applications toward agrochemicals .

- Toxicity Considerations: Azinphos-methyl’s high toxicity underscores the importance of substituent selection; the target compound’s acetamide linkage likely reduces acute toxicity compared to organophosphates .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H11ClN4O3

- Molecular Weight : 320.72 g/mol

The compound features a benzamide core with a chloro and hydroxy substitution on the aromatic ring and a benzotriazine moiety that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction. For example, its structural similarity to known enzyme inhibitors suggests potential interactions with targets like cyclooxygenases (COX) or kinases.

- Receptor Modulation : The presence of hydroxyl and chloro groups can enhance binding affinity to various receptors, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit selective cytotoxicity against cancer cell lines. For instance:

- Case Study : A related benzamide derivative demonstrated an IC50 value of 0.21 µM against non-small cell lung cancer cells (H460) and its paclitaxel-resistant variant (H460 taxR) . This suggests that the compound may possess significant anticancer properties.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities:

- Mechanism : They may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, some derivatives have shown IC50 values lower than standard anti-inflammatory drugs like celecoxib .

Data Table: Biological Activity Summary

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate low acute toxicity in animal models, but further studies are required to establish comprehensive safety data.

Q & A

Basic: What are the key synthetic strategies for preparing N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a substituted phenylamine (e.g., 5-chloro-2-hydroxyaniline) with chloroacetyl chloride in the presence of triethylamine (TEA) to form the acetamide backbone. Reaction conditions (e.g., reflux for 4–6 hours) must be tightly controlled to avoid side products .

- Step 2 : Coupling the acetamide intermediate with a benzotriazinone derivative. This may require activating agents like carbodiimides (e.g., DCC) or using TEA as a base in anhydrous solvents (e.g., DMF) .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol-DMF mixtures) or column chromatography to achieve >95% purity. HPLC and NMR are critical for verifying structural integrity .

Advanced: How can conflicting biological activity data for this compound be resolved when structural analogs show divergent results?

- Hypothesis Testing : Compare analogs with systematic substitutions (e.g., halogen placement, benzotriazinone modifications) to isolate variables. For example, replacing the 5-chloro group with methoxy (as in ’s analog) reduces steric hindrance, potentially altering receptor binding .

- Data Triangulation : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays, and molecular docking) to validate activity. Discrepancies may arise from off-target effects or assay sensitivity .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., ’s thiazolo-pyridazine derivatives) to identify conserved pharmacophores or metabolic liabilities .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the acetamide linkage (δ ~2.4 ppm for CH₂) and benzotriazinone aromatic protons (δ ~7.5–8.5 ppm) .

- HR-MS : Validates molecular weight (e.g., C₁₅H₁₁ClN₄O₃ requires exact mass ~330.05 g/mol) and detects isotopic patterns for chlorine .

- HPLC : Monitors purity (>98% by UV detection at 254 nm) and identifies residual solvents or byproducts .

Advanced: How does the 5-chloro-2-hydroxyphenyl moiety influence target selectivity compared to other halogenated analogs?

- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, potentially stabilizing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites). ’s methoxy analog showed reduced activity, suggesting electronic tuning is critical .

- Hydrogen Bonding : The hydroxyl group at position 2 may form hydrogen bonds with targets like GPR139, as seen in benzotriazine derivatives modulating this receptor .

- Comparative Studies : Replace the chloro group with fluorine (smaller size) or bromine (larger size) to assess steric vs. electronic contributions. Data from ’s fluorophenyl analogs can guide hypothesis generation .

Basic: What solvents and reaction conditions optimize the coupling step between the acetamide and benzotriazinone moieties?

- Solvent Choice : Anhydrous DMF or DMSO enhances solubility of polar intermediates. Avoid protic solvents (e.g., water) to prevent hydrolysis of the benzotriazinone ring .

- Temperature : Maintain 60–80°C to balance reaction rate and decomposition risk. Lower temperatures (<50°C) may stall the reaction .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions. Stoichiometric TEA neutralizes HCl byproducts .

Advanced: What computational methods are recommended to predict the compound’s interaction with GPR139 or similar targets?

- Molecular Dynamics (MD) : Simulate binding to GPR139’s transmembrane domain over 100+ ns to assess stability. Compare with ’s methoxyphenyl analog to identify key residue interactions .

- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to screen against homology models of GPR138. Prioritize poses with π-π stacking between benzotriazinone and aromatic residues (e.g., Phe⁶⁴⁵) .

- QSAR Models : Train models on benzotriazinone derivatives (e.g., ’s dataset) to correlate substituent properties (ClogP, polar surface area) with activity .

Basic: How can researchers mitigate degradation of the benzotriazinone ring during storage?

- Storage Conditions : Store at −20°C in amber vials under argon to prevent photooxidation and moisture absorption.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions. Avoid repeated freeze-thaw cycles .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl position, which hydrolyze in physiological conditions .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) to enhance bioavailability. Dynamic light scattering (DLS) monitors stability .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) at <5% w/v to solubilize without cytotoxicity. Validate with hemolysis assays .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before discarding. Chlorinated byproducts require hazardous waste protocols .

Advanced: How can metabolic stability be improved without compromising target affinity?

- Isotere Replacement : Substitute the benzotriazinone with a pyridopyrimidine dione to reduce CYP450-mediated oxidation while retaining H-bonding capacity .

- Deuterium Incorporation : Replace labile hydrogens (e.g., acetamide CH₂) with deuterium to slow metabolic cleavage. Validate via LC-MS/MS stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.